physicochemical properties of 1,2-Benzisothiazol-3-amine
physicochemical properties of 1,2-Benzisothiazol-3-amine
An In-depth Technical Guide on the Physicochemical Properties of 1,2-Benzisothiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Benzisothiazol-3-amine is a heterocyclic amine containing a benzisothiazole core. This scaffold is of significant interest in medicinal chemistry and materials science due to its diverse biological activities. Derivatives of 1,2-benzisothiazole have demonstrated potential as antibacterial and antifungal agents.[1][2] A thorough understanding of the physicochemical properties of the parent amine, 1,2-benzisothiazol-3-amine, is fundamental for its application in research and development, enabling informed decisions in drug design, formulation, and synthesis. This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis, and workflows for evaluating its biological activity.
Core Physicochemical Properties
The essential physicochemical characteristics of 1,2-Benzisothiazol-3-amine (CAS: 23031-78-9) are summarized below. These parameters are critical for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂S | PubChem[3] |
| Molecular Weight | 150.20 g/mol | PubChem[3] |
| IUPAC Name | 1,2-benzothiazol-3-amine | PubChem[3] |
| Polar Surface Area | 67.2 Ų | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 2 | PubChem[3] |
| Rotatable Bond Count | 0 | PubChem[3] |
Synthesis and Experimental Protocols
The synthesis of the 1,2-benzisothiazole core is a key step in accessing its various derivatives. Several synthetic routes have been reported. A common approach involves the cyclization of appropriately substituted benzene precursors.
General Synthesis Workflow from o-Chlorobenzonitrile
A patented method describes the synthesis of the related compound, 1,2-benzisothiazolin-3-one, which can be a precursor or derivative. The workflow provides insight into the formation of the core benzisothiazole ring system. The synthesis of the target amine may follow a similar logic, starting from a different precursor or involving a final amination step. The logical flow for a related synthesis is outlined below.
Caption: General synthesis workflow for a benzisothiazole core.[4]
Methodology:
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Reaction: o-Chlorobenzonitrile is reacted with anhydrous sodium hydrosulfide in a suitable solvent such as dimethylformamide (DMF). The molar ratio of o-chlorobenzonitrile to sodium hydrosulfide is typically in the range of 1:1.1 to 1:2. The reaction is carried out at a temperature of 90-160°C for 3-12 hours.[4]
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Acidification & Isolation: Following the initial reaction, the mixture is acidified to yield o-mercaptobenzonitrile.[4]
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Cyclization: The isolated o-mercaptobenzonitrile is then reacted with chlorine gas in an aqueous medium.[4]
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Crystallization and Purification: The reaction mixture is heated and then cooled to induce crystallization, yielding a crude product. This crude product is further purified by dissolving it in an alkali solution, decolorizing it (e.g., with activated carbon), and then re-acidifying to precipitate the final, purified product.[4]
Biological Activity and Evaluation
Derivatives of 1,2-benzisothiazole are noted for their significant biological activities, particularly as antimicrobial agents. They have shown efficacy against a range of Gram-positive and Gram-negative bacteria.[1][2]
Antimicrobial Spectrum
Studies have confirmed the efficacy of 1,2-benzisothiazole derivatives against various bacteria, including:
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Escherichia coli (Gram-negative)[1]
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Pseudomonas aeruginosa (Gram-negative)[1]
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Bacillus subtilis (Gram-positive)[1]
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Staphylococcus aureus (Gram-positive)[1]
Some compounds in this class also exhibit selective antifungal activity.[2] The mechanism of action is often attributed to the inhibition of essential microbial enzymes through interaction with thiol groups, disrupting cellular respiration and energy production.
Caption: Postulated antimicrobial mechanism of action for isothiazolinones.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standard method to quantify the antimicrobial efficacy of a compound like 1,2-benzisothiazol-3-amine is to determine its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Methodology:
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Preparation: A stock solution of 1,2-benzisothiazol-3-amine is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a sterile 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
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Inoculation: A standardized inoculum of the test microorganism (e.g., S. aureus or E. coli) is prepared and added to each well of the microtiter plate.
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Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.
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Analysis: After incubation, the plate is visually inspected or read with a microplate reader to determine the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This concentration is the MIC.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological studies on 1,2-benzisothiazole derivatives. II. Evaluation of antibacterial, antifungal and DNA-damaging activities of 3-amino, 3-acylamino, 3-alkylaminoacylamino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-Benzisothiazol-3-amine | C7H6N2S | CID 89966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
